molecular formula C15H12N4OS2 B2666381 1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1172932-22-7

1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2666381
CAS No.: 1172932-22-7
M. Wt: 328.41
InChI Key: BODJVLZPEACIIC-UHFFFAOYSA-N
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Description

Historical Development of Thiochromeno-Thiazole Compounds

Thiochromeno-thiazole systems emerged from foundational work on thiazole chemistry, first characterized in the early 20th century as aromatic heterocycles with sulfur and nitrogen atoms. The fusion of thiochromene (a benzannulated thiopyran) with thiazole was pioneered in the 1980s to exploit the electronic and steric properties of both moieties. Early syntheses relied on cyclocondensation reactions between mercaptoacetophenones and α,β-unsaturated carbonyls, yielding rigid tricyclic scaffolds.

A pivotal advancement occurred with the discovery of thiochromeno[4,3-d]thiazole derivatives as angiogenesis inhibitors. For example, compound 30 (8-chloro-thiochromeno[1,2-d]thiazoleamine) demonstrated potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) with an IC~50~ of 2 μM. Structural studies revealed that the thiochromene ring’s sulfur atom enhances π-π stacking interactions, while the thiazole nitrogen participates in hydrogen bonding with biological targets.

Year Milestone Key Compound Activity Reference
1985 First synthesis of thiochromeno-thiazoles Thiochromeno[4,3-d]thiazole
2013 Antiangiogenic activity reported 8-Chloro-thiochromeno[1,2-d]thiazoleamine (30 ) IC~50~ = 2 μM (HUVECs)
2020 Hybridization with pyrazole carboxamides 1-methyl-N-(4H-thiochromeno[...])-1H-pyrazole-5-carboxamide Under investigation

Significance of Pyrazole Carboxamides in Medicinal Chemistry

Pyrazole carboxamides are privileged scaffolds in drug design due to their metabolic stability and capacity for hydrogen bond donation/acceptance. The 1H-pyrazole-5-carboxamide subunit, in particular, has been leveraged in kinase inhibitors (e.g., crizotinib) and anti-inflammatory agents. Its planar structure enables π-stacking with aromatic residues in enzyme active sites, while the carboxamide group mediates interactions with backbone amides or side-chain functionalities.

Comparative studies highlight the pyrazole carboxamide’s versatility:

Pyrazole Derivative Target Activity Mechanism
Crizotinib ALK/ROS1 IC~50~ = 20 nM ATP-competitive inhibition
Celecoxib COX-2 IC~50~ = 40 nM Cyclooxygenase inhibition
1-methyl-N-(4H-thiochromeno[...])-1H-pyrazole-5-carboxamide Under study Hypothesized kinase modulation

In hybrid systems, the pyrazole carboxamide’s conformational flexibility complements the rigidity of thiochromeno-thiazoles, enabling optimal orientation for target engagement.

Rationale for Pharmacophore Hybridization

The fusion of thiochromeno-thiazole and pyrazole carboxamide aims to synergize their individual pharmacological strengths. Molecular modeling of 1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide predicts:

  • Enhanced Aromatic Stacking : The thiochromene’s benzannulated system and thiazole’s electron-deficient ring create a polarized surface for interaction with hydrophobic enzyme pockets.
  • Dual Hydrogen Bonding : The thiazole NH and pyrazole carboxamide carbonyl form a bidentate hydrogen-bonding motif, mimicking natural substrates.

Synthetic routes to such hybrids often employ Knöevenagel condensations or Huisgen cycloadditions. For instance, coupling 3-phenyl-4-thioxo-2-thiazolidinone with pyrazole-4-carbaldehydes in PEG-400 yields Z-configured intermediates critical for bioactivity.

Position in Contemporary Heterocyclic Chemistry Research

Current research prioritizes multi-target engagement and sustainable synthesis. The thiochromeno-thiazole-pyrazole hybrid aligns with both trends:

  • Multi-Component Reactions : One-pot syntheses using green solvents (e.g., PEG-400) reduce waste and improve atom economy.
  • Target Diversity : Preliminary assays suggest activity against kinases, telomerase, and PPARγ, positioning the hybrid as a versatile lead for oncology and metabolic diseases.

Ongoing structural optimizations focus on substituent effects at the pyrazole N1 and thiochromeno C8 positions. Computational studies indicate that electron-withdrawing groups at C8 enhance binding affinity by 30%–50% in kinase models.

Properties

IUPAC Name

2-methyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2/c1-19-10(6-7-16-19)14(20)18-15-17-13-9-4-2-3-5-11(9)21-8-12(13)22-15/h2-7H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODJVLZPEACIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate thioamide and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or silica-supported acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, DMF, and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities
The compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties. Pyrazole compounds have been studied extensively for their anticancer, antifungal, and anti-inflammatory activities. Specifically, 1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has shown promising results in preliminary studies.

Anticancer Activity

Research indicates that thiochromeno[4,3-d]thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been tested against leukemia and colon cancer cell lines, demonstrating effective inhibition of cell proliferation and induction of apoptosis .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHCT11615
Compound BJurkat20
This compoundTBDTBDTBD

Agricultural Applications

Plant Growth Regulation
Recent studies have explored the application of pyrazole derivatives as plant growth regulators. Specifically, it has been found that certain pyrazole compounds can enhance the synthesis of chlorophyll and other photosynthetic pigments in plants. This suggests potential use in agricultural biotechnology to improve crop yields and health .

Effects on Photosynthetic Pigments

In controlled experiments, the application of pyrazole derivatives led to significant increases in chlorophyll a and b content in pea seedlings. The results indicate a positive correlation between compound application and enhanced photosynthetic activity.

Table 2: Impact on Chlorophyll Content

Compound NamePlant SpeciesChlorophyll a Increase (%)Chlorophyll b Increase (%)Reference
Compound CPea3674
Compound DMaizeTBDTBDTBD
This compoundTBDTBDTBD

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity Reference
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl, Phenyl C21H15ClN6O 402.8 68 133–135 Not reported
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 4-Chlorophenyl, Phenyl C21H14Cl2N6O 437.2 68 171–172 Not reported
1-Methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-1H-pyrazole-5-carboxamide (AHR antagonist) 2-Methylphenyl diazenyl C21H20N6O 372.4 N/A N/A AHR antagonism (EC50: 1.25–80 µM)
3-Bromo-1-(3-chloro-2-pyridinyl)-N-[...]-1H-pyrazole-5-carboxamide (Pesticide analog) 3-Chloro-2-pyridinyl, dichlorophenyl C19H15BrCl3N5O2 547.6 N/A N/A Insecticidal activity
1-Methyl-N-(thieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide (Y500-3189) Thienopyrimidine C18H21N5O2S 371.5 N/A N/A Not reported

Key Observations:

  • Heterocyclic Moieties: Thiochromeno-thiazole (target compound) and thienopyrimidine (Y500-3189) contribute to π-stacking interactions, critical for binding to biological targets .
  • Synthetic Yields: Pyrazole carboxamides synthesized via EDCI/HOBt-mediated coupling () show moderate yields (62–71%), typical for amide bond formation under mild conditions .

Critical Analysis of Structural Design and Limitations

  • Thermodynamic Stability: Analogs with electron-withdrawing groups (e.g., cyano in 3a–3d) exhibit higher melting points (133–183°C), suggesting enhanced crystalline stability .
  • Synthetic Challenges: Steric hindrance from bulky substituents (e.g., 4-chlorophenyl in 3b) may reduce coupling efficiency, as seen in lower yields (62–68%) compared to less hindered derivatives .
  • Pharmacological Gaps: Limited data on the target compound’s solubility and metabolic stability underscores the need for further ADME studies.

Biological Activity

1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thiochromeno-thiazole moiety, followed by the introduction of the pyrazole group through condensation and cyclization reactions. The final step includes acylation to yield the target compound .

Anticancer Activity

Recent studies have shown that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. One study indicated that certain thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including leukemia and colon cancer .

Antioxidant Properties

The antioxidant potential of this compound has been assessed using DPPH scavenging assays. Compounds with similar structures showed varying degrees of antioxidant activity, with some exhibiting IC50 values as low as 4.67 μg/mL, indicating strong radical scavenging capabilities . This suggests that the compound may protect cells from oxidative stress, which is linked to various diseases.

Antifungal and Antibacterial Activity

The compound's antifungal activity has been explored against several phytopathogenic fungi. In comparative studies, it was found that certain derivatives exhibited higher antifungal activity than established fungicides like boscalid . Additionally, antimicrobial studies have highlighted promising antibacterial effects against strains such as Pseudomonas aeruginosa .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Quantitative structure–activity relationship (QSAR) models have been developed to predict bioactivity based on molecular features. For example, modifications in the substituents on the pyrazole ring significantly influenced both antifungal and anticancer activities .

Case Studies

Several case studies have illustrated the biological efficacy of compounds related to this compound:

  • Anticancer Efficacy : A derivative was tested against multiple cancer cell lines and showed IC50 values indicating effective inhibition of cell growth.
  • Antioxidant Activity : A comparative analysis revealed that specific structural modifications enhanced antioxidant properties significantly.
  • Antimicrobial Action : Research demonstrated that certain analogs displayed marked antibacterial activity against resistant strains.

Q & A

Q. What are the key synthetic methodologies for synthesizing 1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide and related pyrazole carboxamides?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) to form pyrazole intermediates .
  • Step 2: Functionalization of the pyrazole core via acylation or oxidation to generate reactive intermediates (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride) .
  • Step 3: Coupling with thiochromeno-thiazole moieties using condensation reagents. For example, 4-bromo-3-difluoromethyl-1-methylpyrazole can react with aryl amines under Pd-catalyzed cross-coupling conditions, achieving yields up to 90% .

Q. Table 1: Comparative Synthetic Routes

IntermediateReaction ConditionsYieldKey Reference
Pyrazole coreCyclocondensation (DMF-DMA, 80°C)65–75%
Thiochromeno-thiazolePd-catalyzed coupling (Ar-B(OH)₂, K₂CO₃)85–90%
Final couplingAmide bond formation (DCC, DMAP)70–80%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for the pyrazole NH (δ 10–12 ppm), thiazole protons (δ 7–8 ppm), and methyl groups (δ 2–3 ppm). Discrepancies in splitting patterns may indicate rotameric forms .
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺) and isotopic patterns to confirm molecular weight and purity (>95% by HPLC) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substitution on thiochromeno-thiazole) .

Example: Compound 58 () showed 1H NMR peaks at δ 2.35 (s, 3H, CH₃) and δ 8.12 (s, 1H, pyrazole-H), with LC-MS m/z 512.2 ([M+H]⁺) .

Q. What in vitro assays are recommended for initial pharmacological evaluation?

Methodological Answer:

  • Enzymatic Inhibition Assays : Screen against target enzymes (e.g., factor Xa) using fluorogenic substrates. IC₅₀ values <10 nM indicate high potency (e.g., razaxaban in achieved Kᵢ = 13 pM) .
  • Cellular Toxicity : Use MTT assays on human hepatocytes (EC₅₀ >100 µM suggests low cytotoxicity) .
  • Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify remaining compound via LC-MS to assess metabolic resistance .

Advanced Research Questions

Q. How can reaction yields for thiochromeno-thiazole intermediates be optimized under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos. achieved 90% yield using Pd catalysts with aryl boronic acids .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require purification via column chromatography (silica gel, EtOAc/hexane) .
  • Temperature Control : Microwave-assisted synthesis (120°C, 30 min) reduces side-product formation compared to reflux (24h) .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate 1H NMR chemical shifts (e.g., using Gaussian09) and compare with experimental data. Deviations >0.5 ppm suggest misassigned regiochemistry .
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions (e.g., between pyrazole and thiazole protons) to validate proposed structures .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon environments in complex heterocycles .

Case Study: Compound 2m () showed a discrepancy in predicted vs. observed methylene proton shifts (δ 3.45 vs. δ 3.62). 2D NMR confirmed steric hindrance from the piperidine sulfonyl group .

Q. How are structure-activity relationship (SAR) studies designed for pyrazole carboxamides targeting enzymatic inhibition?

Methodological Answer:

  • P1/P4 Optimization : Replace benzamidine (high basicity) with benzylamine (lower pKa) to improve oral bioavailability while maintaining fXa affinity (e.g., DPC423 in ) .
  • Steric and Electronic Modifications : Introduce trifluoromethyl groups (electron-withdrawing) to enhance binding to hydrophobic enzyme pockets.
  • Pharmacokinetic Profiling : Measure logD (octanol-water partition) and plasma protein binding (equilibrium dialysis) to balance potency and permeability .

Q. Table 2: SAR Trends in Pyrazole Inhibitors

ModificationEffect on ActivityExample Compound
Trifluoromethyl at C3↑ Enzyme affinity (Kᵢ <1 nM)Razaxaban
Piperidine sulfonyl at P4↑ Selectivity (>1000x vs. trypsin)JMN6-093
Hydroxyethyl side chain↓ Plasma protein binding (free fraction >20%)DPC423

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